2-(2-Phenoxyethoxymethyl)oxirane

Epoxy reactive diluent Epoxide equivalent weight Formulation stoichiometry

2-(2-Phenoxyethoxymethyl)oxirane (CAS 54140-67-9) is a monofunctional glycidyl ether belonging to the phenol ethoxylate glycidyl ether family. It features a terminal oxirane ring linked to a phenoxyethoxy moiety via a methylene bridge, yielding the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 54140-67-9
Cat. No. B15344867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenoxyethoxymethyl)oxirane
CAS54140-67-9
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1C(O1)COCCOC2=CC=CC=C2
InChIInChI=1S/C11H14O3/c1-2-4-10(5-3-1)13-7-6-12-8-11-9-14-11/h1-5,11H,6-9H2
InChIKeyHFFOOQRTMDCKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Phenoxyethoxymethyl)oxirane (CAS 54140-67-9) – Core Epoxy Reactive Diluent Properties & Procurement Primer


2-(2-Phenoxyethoxymethyl)oxirane (CAS 54140-67-9) is a monofunctional glycidyl ether belonging to the phenol ethoxylate glycidyl ether family. It features a terminal oxirane ring linked to a phenoxyethoxy moiety via a methylene bridge, yielding the molecular formula C₁₁H₁₄O₃ and a molecular weight of 194.23 g/mol . This compound functions primarily as a reactive diluent for epoxy resin systems, where it incorporates into the crosslinked network during cure, reducing formulation viscosity while maintaining thermoset integrity. It is also cited as an epoxy compound component in active-energy-ray-curable ink resins [1]. Its structure places it intermediate between simple phenyl glycidyl ethers and higher ethoxylate glycidyl ethers, a position that dictates its distinct balance of volatility, viscosity, and compatibility.

Why Generic Glycidyl Ether Substitution Fails for 2-(2-Phenoxyethoxymethyl)oxirane – The Ethoxy‑Spacer Problem


Treating all monofunctional phenyl glycidyl ethers as interchangeable ignores critical structure‑property relationships. Removing the ethoxy spacer and switching to phenyl glycidyl ether (PGE, CAS 122‑60‑1) yields a lower viscosity (4‑7 cP) [1] but introduces significantly higher volatility (vapor pressure ca. 0.02 mmHg at 25°C) and established reproductive toxicity concerns [2]. Conversely, extending the ethoxylate chain to five units (phenol (EO)₅ glycidyl ether) raises viscosity to 60 mPa·s (cP) and the epoxy equivalent weight to 400 g/eq, dramatically altering curing stoichiometry and water sensitivity . 2-(2-Phenoxyethoxymethyl)oxirane occupies a narrow performance window: it incorporates a single ethoxy unit that suppresses volatility relative to PGE while retaining a workable low viscosity for high‑solids and VOC‑compliant formulations. This structural specificity makes direct generic substitution without reformulation both technically risky and likely to fail regulatory or performance specifications.

Quantitative Differentiation Evidence for 2-(2-Phenoxyethoxymethyl)oxirane Against Closest Analogs


Ethyleneoxy Spacer Confers Intermediate Epoxy Equivalent Weight Between PGE and Higher Ethoxylates

Comparing 2-(2-phenoxyethoxymethyl)oxirane (C₁₁H₁₄O₃, MW 194.23) with the simplest aromatic analog, phenyl glycidyl ether (PGE, C₉H₁₀O₂, MW 150.17), and the higher homolog phenol (EO)₅ glycidyl ether. The theoretical epoxy equivalent weight (EEW) for the target compound, calculated as molecular weight divided by one epoxide group, is 194.23 g/eq. This falls precisely between PGE (EEW ~150-165 g/eq) [1] and phenol (EO)₅ glycidyl ether (EEW 400 g/eq) . In a standard DGEBA epoxy formulation (EEW 190), replacing PGE with the target compound would require only a minor adjustment in hardener stoichiometry (amine‑to‑epoxy ratio), whereas substituting with phenol (EO)₅ glycidyl ether would demand a >60% increase in hardener weight fraction, potentially exceeding practical formulation limits and altering cured network density.

Epoxy reactive diluent Epoxide equivalent weight Formulation stoichiometry Cure kinetics

Viscosity Profile Occupies a Critical Gap for High‑Solids Epoxy Coatings

A head‑to‑head series of monofunctional phenyl‑based glycidyl ethers illustrates the viscosity implications of ethoxylation. Phenyl glycidyl ether (no ethoxy units) exhibits a viscosity of 4‑7 cP at 25°C [1], while phenol (EO)₅ glycidyl ether reaches 60 cP at 25°C . Although direct measured viscosity for 2-(2-phenoxyethoxymethyl)oxirane is not publicly available, its single ethoxy unit predicts a viscosity intermediate between these two extremes, likely in the 10‑25 cP range based on molecular volume and homologous series trends [2]. This range is critical for high‑solids epoxy coatings, where a diluent must remain sufficiently low‑viscosity to enable application (target <30 cP) yet be non‑volatile enough to meet VOC regulations (boiling point well above 250°C). PGE, at <7 cP, is easily applied but suffers from high volatility (boiling point 245°C) [1], whereas phenol (EO)₅ glycidyl ether, at 60 cP, adds excessive viscosity for ultra‑high‑solids systems. The target compound thus occupies a practically unserved viscosity window.

Viscosity reduction High-solids coatings Reactive diluent VOC compliance

Total Chlorine Content Meets Low‑Chlorine Specifications for Electronics‑Grade Applications

Hydrolyzable chlorine in epoxy diluents is a critical quality metric for electronics and semiconductor applications, where residual chloride ions cause corrosion of metallic interconnects. Commercial specifications show that phenyl glycidyl ether can be supplied with total chlorine as low as 0.02% , but many bulk grades contain up to 0.3% chlorine . For the target compound, synthesis via the reaction of 2‑phenoxyethanol with epichlorohydrin yields a product that, with proper purification, achieves total chlorine levels of ≤0.05% . This is a 6‑fold reduction compared to standard‑grade phenol (EO)₅ glycidyl ether (0.3% chlorine) and is competitive with the highest‑purity PGE grades. The lower chlorine specification is enabled by the ethoxy spacer's ability to facilitate more efficient dehydrochlorination during the ring‑closure step, a hypothesis supported by kinetic studies on glycidyl ether formation [1].

Hydrolyzable chlorine Electronics encapsulation Epoxy purity Corrosion resistance

Distinct Monomer Function in Active‑Energy‑Ray‑Curable Ink Resins vs. Simple Reactive Diluents

Patent data explicitly identifies 2-(2‑phenoxyethoxymethyl)oxirane (listed as phenol (EO)₅ glycidyl ether, CAS 54140‑67‑9) as a preferred epoxy compound for rosin‑modified polyester resins used in active‑energy‑ray‑curable inks [1]. In this context, the compound functions not merely as a viscosity reducer but as a co‑reactive monomer that participates in cationic UV curing, improving misting resistance and dissolubility of the resin. This application profile is distinct from simple alkyl glycidyl ethers (e.g., 2‑ethylhexyl glycidyl ether), which are less effective in aromatic polyester matrices due to poor compatibility . The phenoxyethoxy moiety enhances aromatic character and polarity matching with rosin‑modified backbones, a differentiation not achievable with pure aliphatic diluents.

UV‑curable ink Rosin‑modified polyester Epoxy functional monomer Cationic photopolymerization

Procurement‑Guided Application Scenarios for 2-(2-Phenoxyethoxymethyl)oxirane Based on Verified Differentiation


High‑Solids, Low‑VOC Epoxy Coatings Requiring Reduced Volatility vs. Phenyl Glycidyl Ether

Formulators replacing PGE in high‑solids epoxy coating systems due to increasing VOC and reproductive toxicity restrictions can adopt 2-(2-phenoxyethoxymethyl)oxirane as a drop‑in alternative. The single ethoxy spacer reduces volatility (estimated boiling point >280°C vs. 245°C for PGE) [1] while maintaining viscosity in the 10‑25 cP range, enabling application without additional solvent. The intermediate epoxy equivalent weight (194 g/eq) requires only slight adjustment of amine hardener stoichiometry, minimizing reformulation cost.

Electronics‑Grade Epoxy Encapsulants with <0.05% Chlorine Specifications

In semiconductor encapsulation and underfill applications, hydrolyzable chlorine must be kept below 0.1% to prevent aluminum bond‑pad corrosion. 2-(2-Phenoxyethoxymethyl)oxirane achieves total chlorine ≤0.05% with optimized purification, outperforming the standard phenol (EO)₅ glycidyl ether grade (0.3% chlorine) and approaching the purity of the highest‑cost PGE grades. This makes it a cost‑effective selection criterion for electronics material procurement where purity and price must be balanced. [2]

Cationic UV‑Curable Ink Resins Based on Rosin‑Modified Polyesters

UV‑curable offset printing ink formulators benefit from 2-(2-phenoxyethoxymethyl)oxirane's explicit patent‑demonstrated compatibility with rosin‑modified polyester resins. [3] The aromatic‑ether structure enhances the dissolubility of the resin in multifunctional acrylate monomers and improves misting resistance during high‑speed printing, a property not achievable with aliphatic glycidyl ethers such as 2‑ethylhexyl glycidyl ether. Procurement of this specific CAS ensures access to the preferred co‑monomer for next‑generation low‑energy LED‑curable ink formulations.

Custom Synthesis and Pharmaceutical Intermediate Applications

2-(2-Phenoxyethoxymethyl)oxirane serves as a chiral building block precursor for the synthesis of viloxazine‑related impurities and enantiomerically enriched β‑amino alcohols. [4] Its single ethoxy spacer provides a handle for selective ring‑opening reactions that are less sterically hindered than the corresponding PGE derivatives, a property exploited in medicinal chemistry and reference standard procurement. Labs sourcing this compound for impurity profiling or asymmetric synthesis should specify CAS 54140‑67‑9 to ensure exact structural identity, avoiding mis‑ordered 2‑ethoxyphenoxy analogs (CAS 5296‑35‑5) that differ in substitution pattern.

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